
Calcium;hydroxy(oxo)silanide;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;hydroxy(oxo)silanide;hydroxide is a compound that combines calcium, silicon, oxygen, and hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Calcium;hydroxy(oxo)silanide;hydroxide can involve several synthetic routes. One common method is the sol-gel process, which involves the hydrolysis and condensation of silicon alkoxides in the presence of calcium salts. The reaction conditions typically include controlled pH, temperature, and the use of catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale sol-gel processes or other methods such as precipitation and hydrothermal synthesis. These methods are optimized for high yield and purity, often involving the use of advanced equipment and precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Calcium;hydroxy(oxo)silanide;hydroxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxides.
Reduction: Reduction reactions can convert the compound into different silanide forms.
Substitution: Substitution reactions can occur, where hydroxide groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silicon oxides, while reduction can yield different silanide compounds. Substitution reactions can result in a variety of functionalized silanides .
Scientific Research Applications
Calcium;hydroxy(oxo)silanide;hydroxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery systems and bioactive coatings.
Medicine: Research is ongoing to explore its use in medical implants and tissue engineering due to its biocompatibility.
Industry: It is utilized in the production of ceramics, glass, and other materials, as well as in environmental applications like water treatment
Mechanism of Action
The mechanism of action of Calcium;hydroxy(oxo)silanide;hydroxide involves its interaction with various molecular targets and pathways. In biological systems, the compound can release calcium and silicon ions, which play crucial roles in cellular processes and bone formation. The hydroxide groups can also participate in neutralizing acidic environments, making it useful in medical and environmental applications .
Comparison with Similar Compounds
Similar Compounds
Calcium hydroxide:
Magnesium hydroxide: Similar in structure and used as an antacid and laxative.
Strontium hydroxide: Used in the production of ceramics and glass.
Barium hydroxide: Employed in the manufacturing of lubricating oils and as a reagent in laboratories
Uniqueness
Calcium;hydroxy(oxo)silanide;hydroxide is unique due to its combination of calcium and silicon, which imparts distinct properties not found in other hydroxides. Its ability to release both calcium and silicon ions makes it particularly valuable in biomedical and environmental applications, where these ions play essential roles .
Properties
Molecular Formula |
CaH2O3Si |
|---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
calcium;hydroxy(oxo)silanide;hydroxide |
InChI |
InChI=1S/Ca.HO2Si.H2O/c;1-3-2;/h;1H;1H2/q+2;-1;/p-1 |
InChI Key |
PSGWYTFEULRFBG-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].O[Si-]=O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12361865.png)
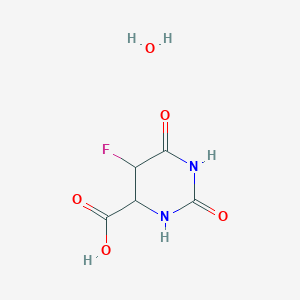
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)
![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)
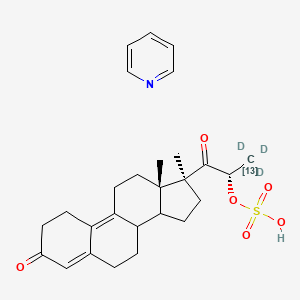
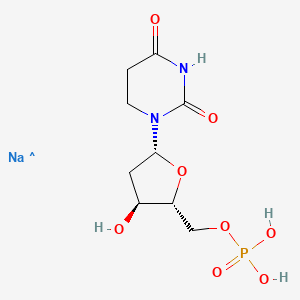
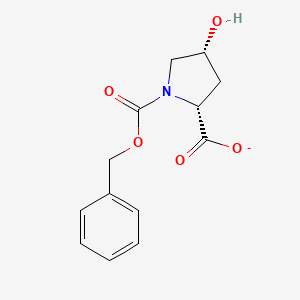
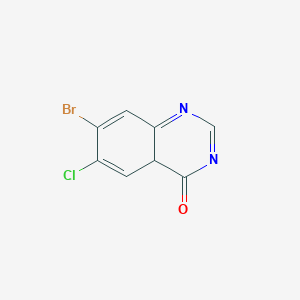
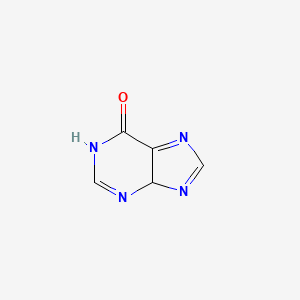
![4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12361921.png)
![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
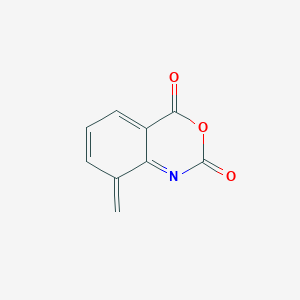
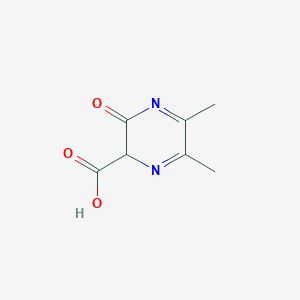
![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)
